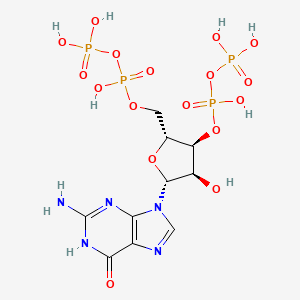

Guanosine-5',3'-tetraphosphate

Description

Properties

CAS No. |

33503-72-9 |

|---|---|

Molecular Formula |

C10H17N5O17P4 |

Molecular Weight |

603.16 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

BUFLLCUFNHESEH-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Other CAS No. |

33503-72-9 |

physical_description |

Solid |

Synonyms |

3'-Diphosphate 5'-Diphosphate, Guanosine 5'-Diphosphate 3'-Diphosphate, Guanosine Alarmone ppGpp Bacterial Magic Spot ppGpp Guanosine 3' Diphosphate 5' Diphosphate Guanosine 3'-Diphosphate 5'-Diphosphate Guanosine 5' Diphosphate 3' Diphosphate Guanosine 5'-(trihydrogen diphosphate), mono(trihydrogen diphosphate) (ester) Guanosine 5'-diphosphate 2'(3')-diphosphate Guanosine 5'-Diphosphate 3'-Diphosphate Guanosine Tetraphosphate ppGpp ppGpp, Alarmone Tetraphosphate, Guanosine |

Origin of Product |

United States |

Preparation Methods

Ribosome-Associated Phosphate Transfer System (Haseltine et al. System)

One of the classical enzymatic methods for synthesizing guanosine-5',3'-tetraphosphate (ppGpp) involves a phosphate transfer system derived from Escherichia coli stringent strains. This system includes washed ribosomes, GTP, ATP, and a ribosomal wash containing the enzymatic machinery necessary for the transfer of pyrophosphoryl groups.

Mechanism : The enzyme catalyzes the transfer of a pyrophosphoryl group from ATP to the 3'-position of guanosine 5'-diphosphate (GDP), resulting in guanosine 5'-diphosphate-3'-diphosphate (ppGpp). This transfer is highly specific, as demonstrated by isotopic labeling studies showing the incorporation of the pyrophosphoryl group at the 3'-position of GDP.

-

- The reaction yields predominantly guanosine tetraphosphate (ppGpp).

- The pyrophosphoryl group is transferred intact from ATP to GDP.

- The enzymatic system can also produce guanosine pentaphosphate (pppGpp) depending on substrate availability.

-

- ATP labeled at β- and γ-phosphates was used to track the transfer.

- The reaction requires ribosomal components from stringent E. coli strains.

- The enzymatic activity is associated with ribosomal fractions and is dependent on Mg^2+ ions.

Enzymatic Synthesis Using Yolk Platelet Enzymes from Brine Shrimp

Another enzymatic approach utilizes yolk platelet enzymes isolated from brine shrimp cysts to catalyze the synthesis of guanosine 5'-tetraphosphate derivatives.

Mechanism : Incubation of yolk platelets with inorganic pyrophosphate (32PPi) in the presence of MgCl_2 and dithiothreitol results in the formation of [β,γ-^32P]GTP, which is a precursor to diguanosine 5'-tetraphosphate (Gp4G), a related purine nucleotide.

Advantages : This method is noted for being rapid and inexpensive, providing a biologically relevant enzymatic route to guanosine polyphosphates.

Enzymatic Hydrolysis and Analysis

- Enzymatic hydrolysis experiments using yeast inorganic pyrophosphatase and 3'-nucleotidase have been used to confirm the position of the pyrophosphoryl group in enzymatically synthesized guanosine tetraphosphate, validating the 3'-diphosphate linkage.

Chemical Synthesis Methods

Phosphorylation Using Cyanoethyl Phosphate and Carbodiimide Chemistry

A powerful chemical synthesis method involves the use of cyanoethyl phosphate combined with dicyclohexylcarbodiimide (DCC) and mesitylenesulfonyl chloride to generate a potent phosphorylating agent.

Mechanism : This reagent system facilitates the formation of pyrophosphate bonds by activating nucleoside 3',5'-diphosphates, allowing the synthesis of nucleoside dipyrophosphates such as guanosine tetraphosphate without intramolecular cyclization side reactions.

-

- The method successfully converts deoxyguanosine 3',5'-diphosphate to the corresponding 3',5'-dipyrophosphate.

- The addition of two β-phosphate groups to 2'-O-(α-methoxyethyl)guanosine 3',5'-diphosphate was achieved with a 40% yield.

- Removal of protecting groups yielded guanosine 3',5'-dipyrophosphate identical to enzymatically synthesized guanosine tetraphosphate.

-

- Avoids unwanted cyclization reactions common in phosphate chemistry.

- Provides a route to analogues and derivatives of guanosine tetraphosphate.

Synthesis of Guanosine Bis(methylenediphosphonate)

- Guanosine was treated with methylenediphosphonic acid and DCC without added base, yielding a mixture of 2',5' and 3',5' bis(methylenediphosphonate) isomers.

- These isomers were separated by anion-exchange chromatography and characterized, with the 3',5' isomer identified as predominant.

Summary Table of Preparation Methods

Additional Notes on Preparation and Stability

- The enzymatic synthesis methods are highly specific and biologically relevant, allowing for the production of radiolabeled guanosine tetraphosphate for biochemical studies.

- Chemical synthesis methods provide flexibility to generate analogues and modified forms, which are useful for structure-function analyses.

- Enzymatic degradation pathways involving ribosome-associated enzymes have been studied to understand the stability and turnover of guanosine tetraphosphate in cells.

- The position of the pyrophosphoryl group at the 3'-position is a critical structural feature confirmed by enzymatic digestion and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Guanosine tetraphosphate undergoes various biochemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving guanosine tetraphosphate include:

Enzymes: Such as guanosine tetraphosphate synthase and hydrolase.

Nucleotides: Guanosine triphosphate and adenosine triphosphate.

Major Products Formed

The major products formed from the reactions of guanosine tetraphosphate include guanosine triphosphate, guanosine pentaphosphate, and inorganic phosphate .

Scientific Research Applications

Microbial Physiology and Gene Regulation

Role in Stringent Response:

ppGpp is a crucial signaling molecule in bacteria, particularly during nutrient deprivation. It regulates the stringent response, a survival mechanism that allows bacteria to adapt to stress conditions. Upon starvation or other stress signals, ppGpp levels dramatically increase, leading to the repression of genes involved in ribosome biogenesis and activation of amino acid biosynthesis genes. This reprogramming is essential for bacterial survival under adverse conditions .

Transcriptional Regulation:

Studies have shown that ppGpp binds directly to RNA polymerase (RNAP), affecting the transcription of approximately 750 genes within minutes of induction. This binding alters RNAP activity, thereby modulating gene expression patterns critical for bacterial adaptation . For instance, elevated ppGpp levels can inhibit growth by interfering with essential processes such as FtsZ assembly, a protein vital for cell division in Salmonella species .

Applications in Biotechnology

Biotechnological Manipulations:

The manipulation of ppGpp levels has been explored for enhancing the production of metabolites in various bacterial systems. For example, engineering strains with altered ppGpp synthesis pathways can improve yields of desired products by optimizing metabolic fluxes under stress conditions . This approach has been utilized in the production of antibiotics and other secondary metabolites.

Synthetic Biology:

In synthetic biology, ppGpp serves as a model for understanding cellular responses to environmental changes. Researchers utilize synthetic constructs that modulate ppGpp levels to control gene expression dynamically, enabling precise regulation of metabolic pathways in engineered organisms .

Plant Biology

Nutritional Regulation:

Recent studies indicate that ppGpp also plays a role in plant biology, particularly concerning seed development and nutritional value. Research on Brassica species has shown that ppGpp levels correlate positively with seed desiccation and negatively with photosynthetic pigment levels. This suggests that ppGpp may regulate nutrient accumulation and stress responses in plants .

Stress Response Mechanisms:

In plants, the RelA/SpoT homologs (RSH proteins) are responsible for synthesizing and degrading ppGpp. These proteins help modulate ppGpp levels in response to environmental stresses, thereby influencing growth and development processes such as leaf degreening and antioxidant activity regulation .

Therapeutic Potential

Antimicrobial Targeting:

Given its central role in bacterial survival and virulence, ppGpp is being investigated as a potential target for novel antimicrobial therapies. By disrupting ppGpp synthesis or signaling pathways, it may be possible to render pathogenic bacteria more susceptible to existing antibiotics or inhibit their growth altogether .

Cancer Research:

Emerging evidence suggests that similar signaling pathways involving guanosine nucleotides may play roles in cancer cell metabolism and proliferation. Understanding how ppGpp influences cellular stress responses could lead to new strategies for cancer treatment by targeting metabolic vulnerabilities in tumor cells .

Data Table: Summary of Applications

Mechanism of Action

Guanosine tetraphosphate exerts its effects by acting as a signaling molecule that regulates various cellular processes. It serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis . The molecular targets of guanosine tetraphosphate include enzymes such as xanthine phosphoribosyltransferase and GTPase ObgE .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following section compares ppGpp with other guanosine derivatives and nucleotides, emphasizing structural distinctions, biochemical roles, and research findings.

Guanosine-5'-Monophosphate (GMP)

- Structure : Single phosphate group at the 5' position.

- Function: A flavor-enhancing umami compound in meat, synergizing with amino acids to enhance taste receptors .

- Research Findings :

Guanosine-5'-Diphosphate (GDP) and Guanosine-5'-Triphosphate (GTP)

- Structure : GDP (5'-diphosphate) and GTP (5'-triphosphate) lack the 3' phosphate group present in ppGpp.

- Function :

- Research Findings :

Guanosine-5',3'-Pentaphosphate (pppGpp)

- Structure : 5'-triphosphate and 3'-diphosphate groups.

- Function: Co-mediator of the bacterial stringent response, though less potent than ppGpp in Pseudomonas aeruginosa .

- Research Findings :

Guanosine-5'-Tetraphosphate (GTetP)

- Structure : Linear tetraphosphate chain at the 5' position (distinct from ppGpp’s 5',3'-branched structure).

- Research Findings: GTetP and adenosine-5'-tetraphosphate (ATetP) exhibit competitive inhibition, highlighting purine nucleotide specificity in enzyme regulation .

Diadenosine Tetraphosphate (AppppA)

Key Comparative Data

Table 1: Structural and Functional Comparison of Guanosine Derivatives

Table 2: Enzymatic and Signaling Roles

Research Implications and Evolutionary Insights

- Bacterial Adaptation : ppGpp’s branched structure enables precise interaction with RNA polymerase and DksA, unlike linear nucleotides (e.g., GTP) .

- Cross-Kingdom Signaling : ppGpp’s presence in eukaryotes suggests conserved stress-signaling mechanisms, distinct from GTP/GDP’s metabolic roles .

- Therapeutic Potential: GTetP’s inhibition of guanylate cyclase highlights purine nucleotides as modulators of mammalian enzymes, a trait absent in ppGpp .

Biological Activity

Guanosine-5',3'-tetraphosphate (commonly referred to as ppGpp) is a signaling molecule that plays a critical role in various biological processes, particularly in bacteria. This article explores its biological activity, mechanisms of action, and implications in different biological contexts.

Overview of this compound

This compound is a purine nucleotide characterized by four phosphate groups attached to the ribose moiety. It is synthesized from guanosine diphosphate (GDP) and adenosine triphosphate (ATP) and serves as an important regulatory molecule in cellular processes, especially under stress conditions.

- Transcription Regulation : ppGpp is known to regulate transcription by binding to RNA polymerase, influencing the expression of numerous genes. It can inhibit the synthesis of ribosomal RNA when amino acids are scarce, effectively acting as a signal for starvation .

- Inhibition of Protein Synthesis : Studies have shown that ppGpp can inhibit protein synthesis significantly, with reductions observed between 84% to 91% under conditions of amino acid starvation . This inhibition is crucial for bacterial survival during nutrient deprivation.

- Role in Bacterial Stress Response : ppGpp accumulates in response to various stressors, including nutrient deprivation and environmental stresses. Its accumulation leads to a stringent response that alters metabolic pathways and gene expression to enhance survival .

Effects on Bacterial Growth

- Inhibition of Growth : Elevated levels of ppGpp have been shown to inhibit bacterial growth by interfering with essential processes such as FtsZ assembly, which is crucial for cell division .

- Gene Regulation : In Escherichia coli, ppGpp regulates the transcription of approximately 750 genes within minutes of induction .

Neurological Implications

Recent research has highlighted the potential neuroprotective effects of guanosine and its derivatives, including ppGpp. Guanosine has been associated with promoting neurite outgrowth and may play a role in protecting against neurodegenerative conditions .

Case Studies

- Starvation Response in E. coli : A study demonstrated that ppGpp levels rise significantly during amino acid starvation, leading to a marked decrease in protein synthesis rates. This response is vital for adapting to nutrient-poor environments .

- Neuroprotective Effects : In models of ischemic stroke, guanosine was found to accumulate and exert protective effects on neuronal cells, suggesting its potential as a therapeutic agent in neurological disorders .

Data Summary

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying ppGpp in bacterial and eukaryotic systems?

Methodological Answer: ppGpp detection requires sensitive techniques due to its low intracellular concentrations.

- Bacterial Systems : Use radiolabeled [³²P] orthophosphate incorporation followed by thin-layer chromatography (TLC) or HPLC coupled with mass spectrometry (HPLC-MS) .

- Eukaryotic Systems (e.g., Drosophila) : Employ fluorescence-based assays using genetically encoded biosensors (e.g., GFP-tagged RelA homologs) to monitor ppGpp dynamics in real-time .

- Validation : Cross-validate results with enzymatic assays (e.g., ppGpp synthetase activity of RelA/SpoT homologs) .

Q. How can researchers distinguish ppGpp from structurally similar nucleotides like GTP or pppGpp?

Methodological Answer:

- Chromatographic Separation : Use anion-exchange HPLC with a gradient elution protocol to resolve ppGpp (retention time ~15–20 min) from GTP (~10–12 min) and pppGpp (~18–22 min) .

- Mass Spectrometry : Employ high-resolution LC-MS/MS with multiple reaction monitoring (MRM) for ions m/z 602 → 152 (ppGpp) and m/z 523 → 152 (GTP) .

- Enzymatic Specificity : Utilize guanosine-5'-triphosphate,3'-diphosphate pyrophosphatase (EC 3.6.1.40), which hydrolyzes ppGpp but not GTP .

Q. What are the key enzymes involved in ppGpp metabolism, and how can their activity be assayed?

Methodological Answer:

Advanced Research Questions

Q. How does ppGpp regulate biofilm formation and antibiotic resistance in Pseudomonas aeruginosa?

Methodological Answer:

- Genetic Knockouts : Construct ΔrelA/ΔspoT mutants and compare biofilm thickness (via confocal microscopy) and minimum inhibitory concentrations (MICs) of antibiotics .

- Transcriptomics : Perform RNA-seq to identify ppGpp-dependent genes (e.g., algD for alginate biosynthesis) under nutrient starvation .

- Metabolomic Profiling : Use NMR to correlate ppGpp levels with polyphosphate accumulation, a marker of antibiotic tolerance .

Q. What experimental strategies address contradictions in ppGpp’s role across prokaryotic vs. eukaryotic systems?

Methodological Answer:

- Model System Selection : Compare ppGpp effects in E. coli (stringent response) vs. Arabidopsis (chloroplast stress signaling) using orthogonal assays (e.g., growth curves vs. chlorophyll fluorescence) .

- Cross-Species Complementation : Express eukaryotic RSH (RelA/SpoT homologs) in bacterial systems to test functional conservation .

- Structural Biology : Resolve cryo-EM structures of ppGpp-bound RNA polymerase (bacteria) vs. mitochondrial RNA polymerase (eukaryotes) to compare binding interfaces .

Q. How can researchers optimize the chemical synthesis of ppGpp analogs for structural studies?

Methodological Answer:

- Phosphitylation Reagents : Use 5′-regioselective phosphitylating agents to minimize side products during solid-phase synthesis .

- Purification : Apply size-exclusion chromatography (SEC) with multi-angle light scattering (SEC-MALS) to isolate high-purity (>99%) ppGpp analogs .

- Stability Testing : Store analogs at −80°C in Tris-EDTA buffer (pH 7.5) to prevent hydrolysis .

Q. What advanced techniques elucidate ppGpp’s conformational dynamics in solution?

Methodological Answer:

- Deuterium Exchange Mass Spectrometry (DXMS) : Map hydrogen-bonding networks to identify rigid vs. flexible regions (e.g., N3 vs. N7 protonation sites in guanosine) .

- NMR Titrations : Use ¹H-¹⁵N HSQC to monitor ppGpp binding to proteins (e.g., ribosome-associated RelA) .

- Molecular Dynamics (MD) Simulations : Simulate ppGpp-protein interactions using force fields parameterized for phosphorylated nucleotides .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in ppGpp’s effector potency (e.g., ppGpp vs. pppGpp)?

Methodological Answer:

- Dose-Response Curves : Compare IC₅₀ values for ppGpp and pppGpp in transcription inhibition assays (e.g., E. coli RNA polymerase) .

- Structural Mutagenesis : Introduce mutations in ppGpp-binding pockets (e.g., E. coli DksA) to assess binding specificity via isothermal titration calorimetry (ITC) .

- In Vivo Complementation : Test whether pppGpp can rescue ΔrelA phenotypes, indicating functional redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.